molecular formula C20H18ClF3N2O3S B2546142 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-propylindol-3-yl)sulfonylacetamide CAS No. 850932-49-9

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-propylindol-3-yl)sulfonylacetamide

Numéro de catalogue B2546142
Numéro CAS: 850932-49-9
Poids moléculaire: 458.88
Clé InChI: LANOIBQWLJQUQX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-propylindol-3-yl)sulfonylacetamide, commonly known as TAK-915, is a novel small molecule drug that has shown potential in treating neurological disorders such as Alzheimer's disease, schizophrenia, and depression. TAK-915 acts as a selective antagonist for G protein-coupled receptor 40 (GPR40), which is expressed in the brain and has been implicated in various neurological processes.

Mécanisme D'action

TAK-915 acts as a selective antagonist for N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-propylindol-3-yl)sulfonylacetamide, which is expressed in the brain and has been implicated in various neurological processes. This compound is a member of the G protein-coupled receptor family and is involved in the regulation of glucose and lipid metabolism. By blocking the activity of this compound, TAK-915 may modulate the release of neurotransmitters and improve cognitive function.
Biochemical and Physiological Effects
TAK-915 has been shown to improve cognitive function and reduce symptoms of neurological disorders in preclinical models. The drug may modulate the release of neurotransmitters by blocking the activity of this compound, which is expressed in the brain and has been implicated in various neurological processes. TAK-915 may also reduce inflammation and oxidative stress, which are associated with the pathogenesis of Alzheimer's disease and other neurological disorders.

Avantages Et Limitations Des Expériences En Laboratoire

TAK-915 has several advantages for lab experiments, including its high degree of purity and selectivity for N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-propylindol-3-yl)sulfonylacetamide. The drug has been extensively studied in preclinical models and has shown promising effects in improving cognitive function and reducing symptoms of neurological disorders. However, TAK-915 has some limitations, including its limited solubility and potential toxicity at high doses. Further studies are needed to determine the optimal dose and duration of treatment for TAK-915.

Orientations Futures

There are several future directions for the development of TAK-915 and related compounds. One direction is to optimize the pharmacokinetic properties of TAK-915, such as its solubility and bioavailability, to improve its efficacy and safety. Another direction is to investigate the potential of TAK-915 in combination with other drugs or therapies for the treatment of neurological disorders. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of TAK-915 and to identify potential biomarkers for patient selection and monitoring. Overall, TAK-915 represents a promising new approach for the treatment of neurological disorders, and further research is needed to fully realize its potential.

Méthodes De Synthèse

The synthesis of TAK-915 involves several steps, including the reaction of 2-(1-propylindol-3-yl)sulfonyl chloride with N-(2-chloro-5-trifluoromethylphenyl)acetamide in the presence of a base, followed by purification and crystallization. The final product is a white crystalline powder with a high degree of purity.

Applications De Recherche Scientifique

TAK-915 has been extensively studied in preclinical models, and the results have shown promising effects in improving cognitive function and reducing symptoms of neurological disorders. In a study using a mouse model of Alzheimer's disease, TAK-915 improved learning and memory deficits and reduced amyloid beta accumulation in the brain. In another study using a rat model of schizophrenia, TAK-915 improved cognitive deficits and reduced hyperactivity and impulsivity.

Propriétés

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-propylindol-3-yl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClF3N2O3S/c1-2-9-26-11-18(14-5-3-4-6-17(14)26)30(28,29)12-19(27)25-16-10-13(20(22,23)24)7-8-15(16)21/h3-8,10-11H,2,9,12H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LANOIBQWLJQUQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClF3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.